molecular formula C21H18FN5O3 B2576566 2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021066-36-3

2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2576566
CAS No.: 1021066-36-3
M. Wt: 407.405
InChI Key: YSHTYORYDIOYHR-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 2. The benzamide moiety is linked via an ethoxyethyl chain, with a fluorine atom at the ortho position of the benzamide ring.

Properties

IUPAC Name

2-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-29-15-6-4-5-14(13-15)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)16-7-2-3-8-17(16)22/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHTYORYDIOYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a triazole ring fused with a pyridazine moiety. The presence of a fluoro substituent and a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays on MDA-MB-231 and MCF-7 breast cancer cell lines revealed IC50 values indicating potent antiproliferative effects. For example, related compounds showed IC50 values ranging from 17.83 μM to 19.73 μM, suggesting that modifications in the triazole or pyridazine structures could enhance efficacy against these cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, which can be assessed by measuring caspase activity and other apoptotic markers.
  • Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities that may contribute to their protective effects against oxidative stress in cells.

Comparative Biological Activity Table

Compound NameStructureIC50 (μM)Target Cell LineMechanism
Compound ATriazolo-Pyridazine17.83MDA-MB-231Apoptosis Induction
Compound BTriazolo-Pyridazine19.73MCF-7Cell Cycle Inhibition
2-Fluoro-N-(...)Complex StructureTBDTBDTBD

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of the base compound to evaluate their biological activities. The synthesis typically involves multi-step reactions that allow for the introduction of different functional groups to optimize activity.

  • Example Study : A study published in MDPI highlighted the synthesis of several triazole derivatives and their biological evaluation against multiple cancer cell lines .

Antimicrobial Properties

In addition to antitumor activity, some derivatives have shown promising antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s key distinguishing features include:

  • Triazolopyridazine core : Shared with analogs but differentiated by substituents.
  • Fluorobenzamide : Introduces steric and electronic effects, influencing target interaction and metabolic stability.
  • Ethoxyethyl linker : Balances hydrophilicity and flexibility compared to thioether or rigid aromatic linkers in analogs.
Table 1: Structural Comparison with Selected Analogs
Compound Name/ID Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-MeO-phenyl), 6-O-(2-ethyl-F-benzamide) ~434.4 g/mol Fluorobenzamide, methoxyphenyl
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) [1,2,4]Triazolo[4,3-b]pyridazine 3-CF₃, 6-NH-(2-indole-ethyl) ~404.3 g/mol Trifluoromethyl, indole
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine 3-MeO, 6-O-(piperidinyl-phenoxy) ~542.6 g/mol Methoxy, piperidine-phenoxy
N-(2-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(dimethoxyphenethyl), 6-S-(carbamoylmethyl) ~561.6 g/mol Thioether, dimethoxyphenyl
2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-F-phenyl), 6-O-(ethylamine) ~273.3 g/mol Fluorophenyl, primary amine

Physicochemical Properties

  • Lipophilicity (LogP) : Fluorine and methoxy groups increase LogP moderately (~3.5–4.0), comparable to AZD5153 (LogP ~4.2) but lower than trifluoromethyl-containing analogs (e.g., compound 6: LogP ~4.5) .
  • Solubility : The ethoxyethyl linker enhances aqueous solubility relative to rigid aromatic linkers (e.g., in ’s thiazine-acetamide derivatives) .

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